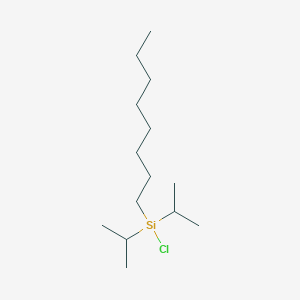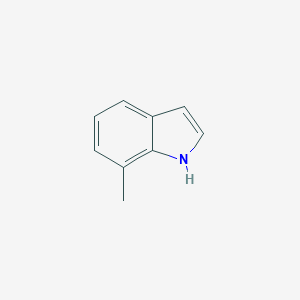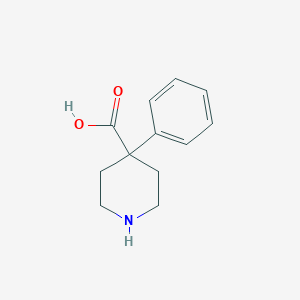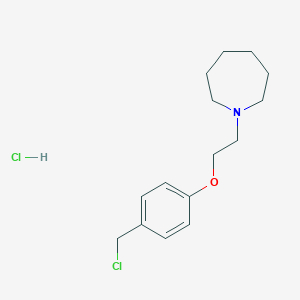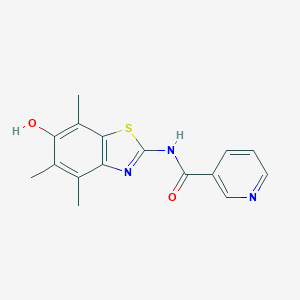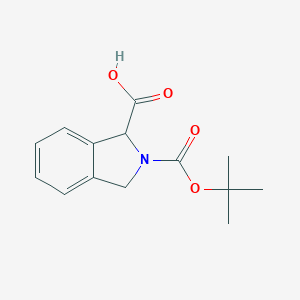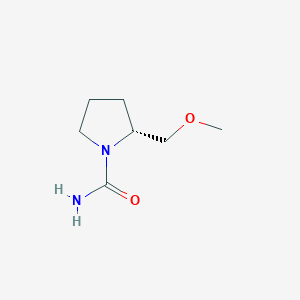
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, also known as SMMCP, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pyrrolidine carboxamides and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide involves its interaction with the α7 nicotinic acetylcholine receptor. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide acts as a positive allosteric modulator of this receptor, which enhances its activity. This results in the release of neurotransmitters such as acetylcholine, which are involved in cognitive function and memory. In cancer cells, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide induces cell cycle arrest and apoptosis by inhibiting the activity of proteins involved in cell growth and survival.
生化和生理效应
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been found to exhibit various biochemical and physiological effects. In neuroscience, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide enhances cognitive function and memory by increasing the release of acetylcholine in the hippocampus. In cancer cells, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide induces cell cycle arrest and apoptosis, making it a potential therapeutic agent for cancer treatment.
实验室实验的优点和局限性
One advantage of using (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide on this receptor without affecting other receptors in the brain. However, one limitation of using (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is its limited solubility in water, which can make it difficult to administer in lab experiments.
未来方向
There are several future directions for research on (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide. One area of interest is its potential therapeutic use in the treatment of Alzheimer's disease, which is characterized by a decline in cognitive function and memory. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide's ability to enhance the release of acetylcholine in the hippocampus makes it a potential candidate for Alzheimer's disease treatment. Another area of interest is the development of more soluble forms of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, which would make it easier to administer in lab experiments. Finally, further research is needed to fully understand the mechanism of action of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide and its potential therapeutic applications in various diseases.
合成方法
The synthesis of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide involves the reaction between (R)-2-(methoxymethyl)pyrrolidine and chloroformate. This reaction takes place in the presence of triethylamine and dimethylformamide. The resulting product is then treated with ammonia to obtain (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide. The purity of the final product can be confirmed using high-performance liquid chromatography.
科学研究应用
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been extensively studied in various scientific fields, including neuroscience and cancer research. In neuroscience, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has also been shown to enhance the release of acetylcholine in the hippocampus, which is a brain region involved in learning and memory.
In cancer research, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been found to exhibit anti-proliferative effects on various cancer cell lines, including breast cancer and lung cancer. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
属性
IUPAC Name |
(2R)-2-(methoxymethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-5-6-3-2-4-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLFOCMWWIATJJ-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCCN1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

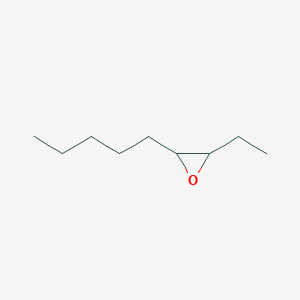
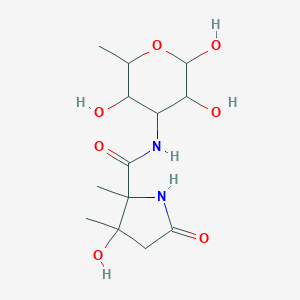
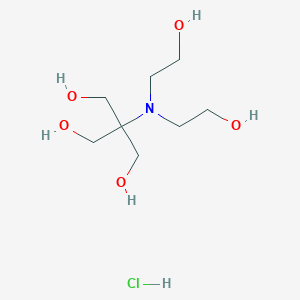

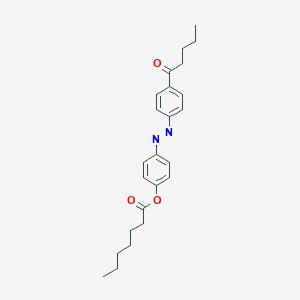
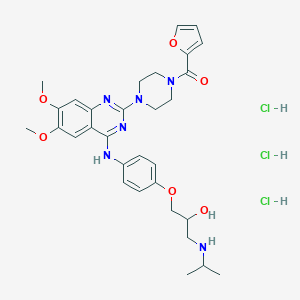
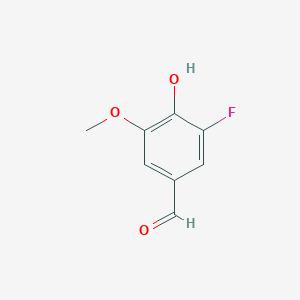
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)
